5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the triazole ring or the furan moiety, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Typically, triazole derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The furan and phenylethyl groups might enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole ring without additional substituents.
5-Phenyl-1,2,4-triazole: A triazole ring with a phenyl group.
4-Methyl-1,2,4-triazole: A triazole ring with a methyl group.
Uniqueness
The uniqueness of 5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of substituents, which might confer unique biological activities or chemical properties not seen in simpler triazole derivatives.
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10(12-6-4-3-5-7-12)18-14(16-17-15(18)20)13-8-9-19-11(13)2/h3-10H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLHOKCZFFKOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2C(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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